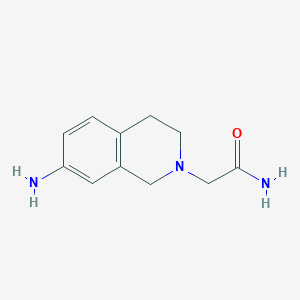
Barium strontium titanium oxide (BaSrTi2O6)
Übersicht
Beschreibung
Barium strontium titanium oxide (BaSrTi2O6) is a perovskite material known for its unique dielectric properties and thermal stability. This compound is a homogeneous mixture of barium titanate (BaTiO3) and strontium titanate (SrTiO3), which are both well-known for their ferroelectric characteristics. The combination of these materials results in a compound with enhanced properties, making it suitable for various applications in electronics, optics, and other fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium strontium titanium oxide can be synthesized using several methods, including the sol-gel process, solid-state reaction, and hydrothermal synthesis. One common method involves the slow injection sol-gel process, where the precursors are mixed and calcined at high temperatures (around 800°C) to form the desired compound . Another method is the solid-state reaction, where the raw materials are mixed, pressed into pellets, and heated at high temperatures to achieve the desired phase .
Industrial Production Methods: In industrial settings, the production of barium strontium titanium oxide often involves large-scale sol-gel processing or solid-state reactions. These methods are preferred due to their scalability and ability to produce high-purity materials. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of the desired phase and to optimize the material’s properties .
Analyse Chemischer Reaktionen
Types of Reactions: Barium strontium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the material’s properties and are often used to tailor the compound for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include metal oxides, reducing agents, and dopants. The reactions typically occur under controlled conditions, such as high temperatures and specific atmospheric environments, to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, doping barium strontium titanium oxide with molybdenum can result in a material with enhanced dielectric properties and reduced grain size .
Wissenschaftliche Forschungsanwendungen
Barium strontium titanium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a dielectric material in capacitors and other electronic devices. In biology and medicine, it is explored for its potential use in biomedical implants and sensors . In industry, it is used in the production of multilayer ceramic capacitors, phase shifters, and other electronic components .
Wirkmechanismus
The mechanism by which barium strontium titanium oxide exerts its effects is primarily related to its ferroelectric properties. The material’s spontaneous polarization and dielectric constant are influenced by the arrangement of the barium, strontium, and titanium ions within the crystal lattice. This polarization can be manipulated by external electric fields, making the material useful in various electronic applications .
Vergleich Mit ähnlichen Verbindungen
Barium strontium titanium oxide is often compared to other perovskite materials, such as barium titanate and strontium titanate. While these compounds share similar structures, barium strontium titanium oxide offers a unique combination of properties, including enhanced dielectric constant and thermal stability . Other similar compounds include lead titanate (PbTiO3) and calcium titanate (CaTiO3), which also exhibit ferroelectric properties but differ in their specific applications and performance characteristics .
Eigenschaften
IUPAC Name |
strontium;barium(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.4O.Sr.Ti/q+2;4*-2;+2;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRMHUWVGPWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO4SrTi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924780 | |
| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12430-73-8 | |
| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012430738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium strontium dititanate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)
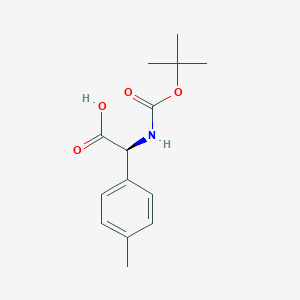

![4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile](/img/structure/B3046342.png)

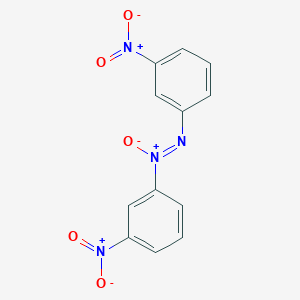
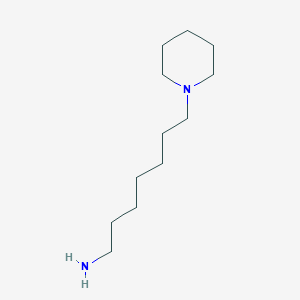
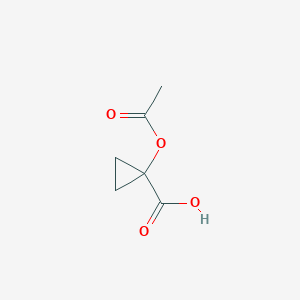
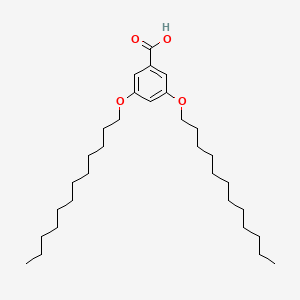
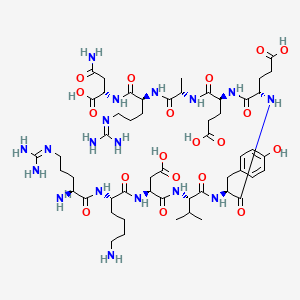
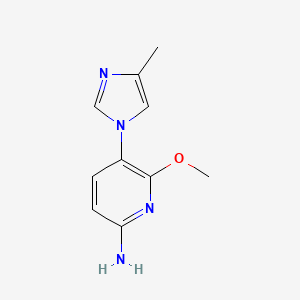

![Spiro[3.5]nonan-7-amine](/img/structure/B3046354.png)
